2-Benzyloxymethyl-4-isopropyl-1H-imidazole

Medicinal Chemistry Drug Design Physicochemical Property

Researchers face poor regioselectivity and low yields when constructing tetrasubstituted imidazole pharmacophores using simple imidazole analogs. This 2,4-disubstituted intermediate solves that pain point. - **Proven utility:** Enables 81.3% yield in the key sulfenylation step en route to Capravirine (HIV-1 NNRTI). - **Regiocontrol:** 4-isopropyl group directs electrophilic substitutions; BOM protecting group modulates solubility for cleaner purification. - **Literature alignment:** Matches U.S. Patent 6,057,448 and RU2188821C2 specifications, reducing tech transfer risk. - **Physicochemical:** LogP 3.25, suitable for intracellular/CNS targets.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 178982-67-7
Cat. No. B1279008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxymethyl-4-isopropyl-1H-imidazole
CAS178982-67-7
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=C(N1)COCC2=CC=CC=C2
InChIInChI=1S/C14H18N2O/c1-11(2)13-8-15-14(16-13)10-17-9-12-6-4-3-5-7-12/h3-8,11H,9-10H2,1-2H3,(H,15,16)
InChIKeyMLXAYWQAGBEISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxymethyl-4-isopropyl-1H-imidazole: Verified Capravirine Intermediate


2-Benzyloxymethyl-4-isopropyl-1H-imidazole (CAS 178982-67-7) is a 2,4-disubstituted imidazole derivative characterized by a benzyloxymethyl (BOM) protecting group at the 2‑position and an isopropyl group at the 4‑position . It is primarily documented as a strategic intermediate in the patented synthesis of 1,2,4,5‑tetrasubstituted imidazoles, most notably Capravirine (S‑1153, AG1549) and its analogs [1]. The compound serves as a versatile building block for constructing anti‑HIV non‑nucleoside reverse transcriptase inhibitors (NNRTIs) and other biologically active imidazole scaffolds, offering a specific substitution pattern that is critical for subsequent regioselective functionalization [1][2].

01 Verified intermediate in patented Capravirine synthesis (US 6,057,448)
02 BOM protecting group enables cleaner reactions and purification
03 4-Isopropyl substitution directs regioselective functionalization

2-Benzyloxymethyl-4-isopropyl-1H-imidazole: Irreplaceable by Generic Analogs


Simple imidazole derivatives or analogs lacking the precise 2‑benzyloxymethyl‑4‑isopropyl substitution pattern fail to reproduce the synthetic utility of this compound in multi‑step medicinal chemistry workflows. The benzyloxymethyl group acts as a temporary protecting group that modulates the lipophilicity and solubility of the intermediate, enabling cleaner reactions and easier purification during the construction of the tetrasubstituted imidazole core . Concurrently, the 4‑isopropyl substituent introduces steric bulk that directs the regioselectivity of subsequent electrophilic aromatic substitutions, such as the sulfenylation step critical to Capravirine synthesis [1]. Attempts to replace this compound with simpler 2‑ or 4‑substituted imidazoles (e.g., 4‑isopropylimidazole, 2‑benzyloxymethylimidazole) would result in different reaction kinetics, altered regiochemical outcomes, and, in many cases, significantly lower yields of the desired pharmacophore [2].

! Removing the BOM group may alter solubility and purification, reducing step efficiency.
! 4-Isopropylimidazole lacks the steric control needed for regioselective sulfenylation at the 5-position.
! Generic imidazole analogs may produce different regioisomers and significantly lower yields of the Capravirine pharmacophore.

2-Benzyloxymethyl-4-isopropyl-1H-imidazole: Differentiation from Closest Analogs


Enhanced Lipophilicity Over Simpler Imidazole Analogs

2‑Benzyloxymethyl‑4‑isopropyl‑1H‑imidazole exhibits a calculated octanol‑water partition coefficient (LogP) of 3.2499 , which is significantly higher than the LogP values of its simpler analogs, such as 4‑isopropyl‑1H‑imidazole (LogP ≈ 1.2) and 2‑benzyloxymethyl‑1H‑imidazole (LogP ≈ 2.0) [1]. This elevated lipophilicity is a direct consequence of the synergistic contributions of both the benzyloxymethyl and isopropyl substituents.

Lipophilicity Enhancement
Class-level
LogP 3.25 (Δ +2.05 vs. 4-isopropylimidazole)
Supports lipophilicity-driven SAR selection context
Calculated LogP; experimental validation recommended
Medicinal Chemistry Drug Design Physicochemical Property

Sulfenylation Efficiency in Capravirine Synthesis

In the patented synthesis of Capravirine analogs, 2‑benzyloxymethyl‑4‑isopropyl‑1H‑imidazole undergoes a sulfenylation reaction with 3,5‑dichlorobenzenesulfenyl chloride to yield 2‑benzyloxymethyl‑5‑(3,5‑dichlorophenylthio)‑4‑isopropyl‑1H‑imidazole. The reported yield for this transformation is 81.3% [1]. This yield is substantially higher than yields reported for analogous sulfenylation reactions of imidazoles lacking either the benzyloxymethyl or the isopropyl group (typically 50–65% under similar conditions) [2].

Sulfenylation Efficiency
Head-to-head
81.3% isolated yield
Reported yield supports synthesis scalability context
vs. 50–65% for analogs lacking substitution pattern
HIV NNRTI Synthesis Process Chemistry Imidazole Functionalization

Duty Suspension for Recognized Imidazole Intermediate

2‑Benzyloxymethyl‑4‑isopropyl‑1H‑imidazole (CAS 178982-67-7) was explicitly listed in U.S. Senate Bill 2167 (107th Congress) for temporary suspension of duty on 1H‑imidazole,4‑(1‑methylethyl)‑2‑[(phenylmethoxy)methyl]‑(9Cl) [1]. This legislative reference confirms the compound's recognized industrial relevance and distinct identity in the pharmaceutical supply chain, a designation not shared by its non‑specific imidazole analogs (e.g., 4‑isopropylimidazole, 2‑benzylimidazole) which are not subject to similar trade provisions.

Regulatory Recognition
Regulatory context
Unique HTS classification (2933.29.43)
Confirms industrial relevance; may simplify customs processing
U.S. Senate Bill 2167, 107th Congress
Pharmaceutical Intermediates Regulatory Compliance Supply Chain

2-Benzyloxymethyl-4-isopropyl-1H-imidazole: High-Impact Applications


Synthesis of Capravirine and NNRTI Analogs

Leverage the compound's 81.3% yield in the sulfenylation step [1] to access advanced intermediates en route to Capravirine. This specific substitution pattern is essential for regioselective introduction of the 3,5‑dichlorophenylthio group, a pharmacophoric element required for HIV‑1 reverse transcriptase inhibition.

Physicochemical Optimization in Early-Stage Drug Discovery

Employ this compound to systematically investigate the structure‑activity relationship (SAR) of imidazole‑based leads. Its elevated LogP (3.2499) makes it particularly suitable for scaffolds targeting intracellular or CNS targets where enhanced membrane permeability is desired.

Process Development and Scale-Up for Patented Imidazoles

Procure this exact intermediate to align with established patent literature (e.g., U.S. Patent 6,057,448, RU2188821C2) [2], ensuring that reaction yields, purity profiles, and analytical data match those of the original research. This mitigates risk during tech transfer and regulatory filing.

Application
Selection Property
Validation Focus
Capravirine & NNRTI Synthesis
BOM/isopropyl pattern for regioselective sulfenylation
Sulfenylation step yield and pharmacophore integrity
Lipophilicity-Driven SAR
Elevated LogP for membrane permeability context
Permeability and intracellular target engagement models
Process Scale‑Up
Patent-aligned substitution pattern
Reaction reproducibility and purity profile consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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